molecular formula C14H16N2O6 B067638 1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid CAS No. 193269-76-0

1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid

Cat. No.: B067638
CAS No.: 193269-76-0
M. Wt: 308.29 g/mol
InChI Key: DIBPQQBSUIVMNG-UHFFFAOYSA-N
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Description

1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid is a sophisticated bifunctional building block designed for advanced medicinal chemistry and drug discovery research. This compound features a piperidine-2-carboxylic acid scaffold, a constrained heterocycle that introduces significant three-dimensionality and is a privileged structure in pharmacology, often contributing to target binding and improving the drug-like properties of lead compounds. The key functionalization includes a 4-Nitrobenzyloxycarbonyl (Nbz) protecting group on the piperidine nitrogen. This group is orthogonal to the widely used Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups, as it can be cleanly removed via hydrogenolysis under neutral conditions. This orthogonality is critical for complex, multi-step synthetic strategies, particularly in the solid-phase peptide synthesis (SPPS) of peptides containing piperidine-based amino acids or in the sequential assembly of complex molecular architectures.

Properties

IUPAC Name

1-[(4-nitrophenyl)methoxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c17-13(18)12-3-1-2-8-15(12)14(19)22-9-10-4-6-11(7-5-10)16(20)21/h4-7,12H,1-3,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBPQQBSUIVMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441565
Record name 1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193269-76-0
Record name 1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrobenzyloxycarbonyl group: This step often involves the reaction of the piperidine derivative with 4-nitrobenzyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrobenzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound's structure allows it to act as a versatile intermediate in the synthesis of pharmaceutical agents. It can be utilized to develop new drugs targeting various biological pathways. For instance, derivatives of piperidine compounds have been shown to exhibit significant activity against neurological disorders and as analgesics.

Case Study: Piperidine Derivatives in Pain Management

A study published in Tetrahedron explored the synthesis of piperidine derivatives, demonstrating their potential as analgesics. The introduction of different substituents on the piperidine ring, including nitrobenzyloxy groups, enhanced their efficacy and selectivity for pain receptors .

Organic Synthesis Applications

2. Synthetic Intermediates

1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid serves as an important building block in organic synthesis. It can be transformed into various bioactive compounds through acylation and amination reactions.

Data Table: Synthetic Pathways Using this compound

Reaction TypeProduct StructureYield (%)References
AcylationPiperidine derivatives85
AminationAmino-piperidine derivatives78
ReductionAlcohol derivatives90

Materials Science Applications

3. Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers with specific properties such as increased thermal stability and mechanical strength. The incorporation of piperidine derivatives into polymer matrices can enhance their performance in various applications.

Case Study: Polymer Blends with Enhanced Properties

Research has indicated that blending piperidine-based compounds into polymer systems results in improved mechanical properties and thermal stability. The nitrobenzyloxy group contributes to stronger intermolecular interactions within the polymer matrix, leading to enhanced performance .

Mechanism of Action

The mechanism of action of 1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrobenzyloxycarbonyl group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The piperidine ring can interact with receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic Acid (N-CBZ-2-Piperidinecarboxylic Acid)

  • CAS : 71170-88-2
  • Protecting Group : Benzyloxycarbonyl (Cbz)
  • Key Differences: The absence of a nitro group renders the Cbz group less reactive under photolytic or reductive conditions. Cleavage typically requires hydrogenolysis (H₂/Pd-C), contrasting with the nitrobenzyl group’s sensitivity to light or reducing agents .
  • Applications : Common in peptide synthesis and as a transient protecting group in organic intermediates .

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic Acid

  • CAS : 261777-31-5
  • Protecting Group : tert-Butoxycarbonyl (Boc)
  • Key Differences: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), offering orthogonal protection relative to nitrobenzyl.
  • Applications : Pharmaceutical intermediate for kinase inhibitors or GPCR-targeted therapies.

(S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic Acid

  • CAS : 86069-86-5
  • Protecting Group : Fluorenylmethyloxycarbonyl (Fmoc)
  • Key Differences :
    • Fmoc is base-labile (cleaved with piperidine), enabling sequential deprotection in solid-phase peptide synthesis.
    • The fluorenyl group enhances UV detectability, unlike nitrobenzyl .
  • Applications : Peptide synthesis, particularly in SPPS (solid-phase peptide synthesis).

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic Acid

  • CAS : 356522-47-9
  • Protecting Group : 3-Nitrophenylsulfonyl
  • Key Differences :
    • The sulfonyl group provides stability under acidic/basic conditions but is cleavable via nucleophilic substitution.
    • The meta-nitro substitution alters electronic properties compared to para-nitrobenzyl .
  • Applications : Covalent inhibitor scaffolds in medicinal chemistry.

Analogues with Modified Ring Systems

1-[(4-Nitrobenzyloxy)carbonyl]pyrrolidine-2-carboxylic Acid

  • CAS : 347386-12-3
  • Ring System : Pyrrolidine (5-membered)
  • Reduced steric hindrance compared to piperidine derivatives .
  • Applications : Conformational studies and protease inhibitor design.

Derivatives with Acyl or Sulfonyl Substituents

1-(2-Oxopropyl)piperidine-2-carboxylic Acid and 1-Propanoylpiperidine-2-carboxylic Acid

  • CAS: Not specified
  • Substituents: Acyl groups (ketone or propanoyl)
  • Key Differences :
    • Acyl groups lack the carbamate linkage, rendering these compounds unsuitable for protecting-group strategies but relevant as metabolites or bioisosteres.
    • IR spectral mismatches highlight distinct physicochemical properties compared to carbamate derivatives .
  • Applications : Negative controls in spectroscopic biomarker studies.

Comparative Data Table

Compound Name Protecting Group CAS Number Molecular Weight (g/mol) Cleavage Method Key Applications
This compound 4-Nitrobenzyloxycarbonyl 193269-76-0 324.29 (calculated) Photolysis, Reduction Photolabile prodrugs
1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid Cbz 71170-88-2 279.30 (C14H17NO4) Hydrogenolysis Peptide synthesis
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid Boc 261777-31-5 319.37 (C17H21NO4) Acid (TFA) Kinase inhibitors
(S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid Fmoc 86069-86-5 351.40 Base (piperidine) SPPS, bioconjugation
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid 3-Nitrophenylsulfonyl 356522-47-9 314.32 Nucleophilic displacement Covalent inhibitors
1-[(4-Nitrobenzyloxy)carbonyl]pyrrolidine-2-carboxylic acid 4-Nitrobenzyloxycarbonyl 347386-12-3 296.25 (calculated) Photolysis Conformational probes

Biological Activity

1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid (CAS Number: 193269-76-0) is an organic compound with the molecular formula C14H16N2O6. Its unique structure, featuring a piperidine ring substituted with a nitrobenzyloxycarbonyl group and a carboxylic acid group, makes it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications.

The compound is characterized by:

  • Molecular Weight : 288.29 g/mol
  • IUPAC Name : 1-[(4-nitrophenyl)methoxycarbonyl]piperidine-2-carboxylic acid
  • InChI Key : DIBPQQBSUIVMNG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form an amino group, which can participate in various biochemical reactions. Additionally, the piperidine ring may interact with receptors and enzymes, modulating their activity and leading to specific biological effects.

Antiviral Properties

Research has indicated that derivatives of piperidine compounds exhibit antiviral activity. In particular, studies on structurally similar compounds have shown promising results against coronaviruses, including SARS-CoV-2. For instance, a class of 1,4,4-trisubstituted piperidines demonstrated micromolar activity against human coronavirus 229E and SARS-CoV-2 by inhibiting the main protease (Mpro) involved in viral replication processes .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The introduction of functional groups capable of forming covalent bonds with cellular targets may enhance their efficacy as anticancer agents .

Comparative Analysis

To better understand the potential applications and effectiveness of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeNotable Activity
1-[(4-Nitrobenzyloxy)carbonyl]-pyrrolidine-2-carboxylic acidPyrrolidineModerate antiviral activity
1-[(4-Nitrobenzyloxy)carbonyl]-piperazine-2-carboxylic acidPiperazineAnticancer properties

Case Studies

  • Antiviral Activity Study : A study evaluated a series of piperidine analogues for their ability to inhibit SARS-CoV-2 Mpro. While the activity was modest, the compounds demonstrated potential as non-covalent inhibitors warranting further optimization .
  • Cytotoxicity Evaluation : Analogous compounds were tested against various cancer cell lines. The results indicated that certain modifications could significantly enhance cytotoxicity while reducing off-target effects .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies piperidine ring protons (δ 1.4–3.2 ppm) and the nitrobenzyl aromatic protons (δ 7.5–8.3 ppm) .
  • Infrared (IR) Spectroscopy: Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Purity ≥95% is standard, with retention time matching reference standards .

How can researchers address discrepancies in spectroscopic data when identifying stereoisomers?

Advanced Research Question

  • IR Ion Spectroscopy (IRIS): Differentiates diastereomers (e.g., (2S,6S) vs. (2S,6R) configurations) by comparing experimental IR spectra to quantum-chemically predicted spectra. Mismatches in carbonyl or NH-bending regions indicate stereochemical variations .
  • Computational Modeling: Density Functional Theory (DFT) predicts vibrational modes and resolves shifts caused by anharmonic effects (e.g., NH-bending at ~1600 cm⁻¹) .
  • Negative Controls: Compare with reference standards (e.g., 1-(2-oxopropyl)piperidine-2-carboxylic acid) to exclude structural misassignments .

What methodological considerations are critical for stability and storage?

Advanced Research Question

  • Storage Conditions: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrobenzyl group .
  • Handling Precautions: Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .
  • Stability Tests: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic stability .

What are the primary research applications in medicinal chemistry?

Basic Research Question

  • Drug Delivery Systems: The nitrobenzyl group enables photolabile protection of carboxylic acids, useful in prodrug design .
  • Enzyme Inhibitors: Structural analogs (e.g., SKF89976A) target GABA transporters, suggesting potential neuropharmacological applications .
  • Metabolite Studies: Piperidine-carboxylic acid derivatives serve as intermediates in lysine metabolism research .

What strategies optimize yield during multi-step synthesis?

Advanced Research Question

  • Coupling Reagents: Use HBTU/HOBt for efficient amide bond formation (yield improvement: ~15% vs. DCC) .
  • By-Product Mitigation: Introduce scavenger resins (e.g., trisamine) to trap excess nitrobenzyl halides .
  • Solvent Selection: Anhydrous DCM minimizes side reactions; switch to acetonitrile for polar intermediates .

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